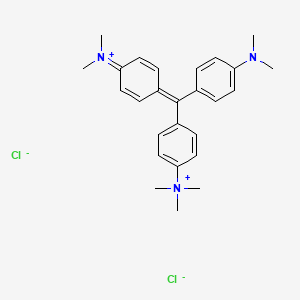

Methyl Green

Description

A tri-benzene-ammonium usually compounded with zinc chloride. It is used as a biological stain and for the dyeing and printing of textiles.

Properties

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCZIOOZPIDHAB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889419 | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Mallinckrodt Baker MSDS] | |

| Record name | Methyl green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

82-94-0, 54327-10-5 | |

| Record name | Methyl green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054327105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P7U4T9BXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Methyl Green

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl Green, a cationic triphenylmethane dye widely utilized in biological and biomedical research. Its primary application lies in the selective staining of deoxyribonucleic acid (DNA), making it an invaluable tool in histology, immunohistochemistry, and cellular imaging. This guide details its chemical structure, mechanism of action, spectral properties, and established experimental protocols.

Chemical Identity and Physicochemical Properties

This compound (CI 42585) is a synthetic cationic dye known for its ability to stain cell nuclei. Its chemical properties are summarized in the table below. It is important to note that commercial preparations of this compound are often found as a zinc chloride salt and may be contaminated with Crystal Violet, which can be removed by chloroform extraction.

| Property | Value | Reference(s) |

| IUPAC Name | --INVALID-LINK--ammonium bromide chloride dichlorozinc | |

| Alternate Names | Ethyl Green, Basic Green 20, C.I. 42585 | |

| CAS Number | 14855-76-6 (zinc chloride salt); 7114-03-6; 82-94-0 | |

| Molecular Formula | C27H35BrClN3 (as bromide chloride salt); C26H33Cl2N3 (as dichloride salt) | |

| Molecular Weight | 516.94 g/mol (as bromide chloride salt); 458.47 g/mol (as dichloride salt) | |

| Appearance | Green to dark green or dark reddish-brown solid powder | |

| Storage | Room temperature, in a cool and dark place |

Chemical Structure

The chemical structure of the this compound cation is characterized by three aniline rings, which contribute to its staining properties.

Purity Considerations for Methyl Green Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl Green is a cationic triphenylmethane dye widely used in histology and cell biology as a nuclear stain, particularly for differentiating DNA from RNA in the classic this compound-Pyronin technique.[1][2] Its utility, however, is critically dependent on its purity. Commercial preparations of this compound are frequently contaminated with Crystal Violet, a demethylation product that can significantly compromise staining specificity and experimental outcomes.[2][3][4] This technical guide provides an in-depth overview of the purity considerations for this compound, including the nature of its primary contaminant, methods for its purification and analysis, and the impact of purity on key biological applications. Detailed experimental protocols and quantitative data are presented to assist researchers in ensuring the quality and reliability of their work.

The Challenge of Crystal Violet Contamination

The principal impurity in this compound is Crystal Violet (also known as gentian violet). This compound itself is a heptamethylated pararosaniline, and the seventh methyl group is labile, readily being lost to form the hexamethylated Crystal Violet. This degradation can occur both in the solid dye and in solution over time. The presence of Crystal Violet is problematic as it can interfere with the specific staining of DNA, leading to non-specific background staining and inaccurate results, particularly in techniques that rely on the differential staining of DNA and RNA.

Quantitative Analysis of this compound and Crystal Violet

Spectrophotometry is a primary method for the quantitative assessment of this compound purity. The presence of Crystal Violet alters the absorption spectrum of the dye solution. The table below summarizes key spectrophotometric data for this compound and Crystal Violet.

| Parameter | This compound | Crystal Violet | Reference |

| Absorption Maximum (λmax) in Water | ~633 nm | ~588-590 nm | |

| Molar Extinction Coefficient (ε) at λmax | ≥50000 L·mol⁻¹·cm⁻¹ at 629-635 nm | Data varies | - |

| Excitation Maximum (Bound to DNA) | 633 nm | Not Applicable | |

| Emission Maximum (Bound to DNA) | 677 nm | Not Applicable |

Note: Spectral characteristics can be influenced by solvent and pH.

Experimental Protocols

Purification of this compound by Chloroform Extraction

This method is widely used to remove Crystal Violet contamination from aqueous solutions of this compound.

Materials:

-

Aqueous this compound solution (e.g., 2% w/v)

-

Chloroform

-

Separating funnel

-

Erlenmeyer flask

Procedure:

-

Place the aqueous this compound solution into a separating funnel of approximately three times the volume of the solution.

-

Add an equal volume of chloroform to the separating funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

-

Allow the two phases to separate. The chloroform layer, now containing the extracted Crystal Violet, will be at the bottom and will be colored violet.

-

Drain off and discard the lower chloroform layer.

-

Repeat the extraction with fresh portions of chloroform until the chloroform layer is colorless or only very faintly tinted.

-

Collect the purified aqueous this compound solution. It is recommended to use the purified solution within a reasonable time as more Crystal Violet may form.

Purity Assessment by Thin Layer Chromatography (TLC)

TLC provides a rapid and effective qualitative assessment of this compound purity.

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Spotting capillaries

-

Mobile Phase: A two-step elution is effective. First, develop with methanol. Second, after drying, develop with a mixture of water:glacial acetic acid:concentrated hydrochloric acid (50:40:10, v/v).

-

Sample: 0.02% (w/v) solution of this compound in ethanol.

Procedure:

-

Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and allow the chamber to saturate.

-

Using a capillary, spot a small amount of the this compound solution onto the baseline of the TLC plate.

-

Place the plate in the developing chamber, ensuring the baseline is above the solvent level.

-

Allow the solvent to ascend the plate.

-

Remove the plate when the solvent front is near the top, mark the solvent front, and allow the plate to dry.

-

Visualize the separated spots. This compound and Crystal Violet will appear as distinct spots with different Rf values.

Purity Assessment by UV-Visible Spectrophotometry

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Purified this compound solution

-

Unpurified this compound solution

Procedure:

-

Prepare solutions of both purified and unpurified this compound at a known concentration (e.g., 5 mg/L in water).

-

Record the absorption spectrum of each solution over the visible range (e.g., 400-700 nm).

-

Compare the spectra. A pure this compound solution will exhibit a primary absorption peak around 633 nm. The presence of Crystal Violet in the unpurified sample will be indicated by a shoulder or a distinct peak at approximately 590 nm.

Visualizing Workflows and Mechanisms

This compound Purification Workflow

Caption: Workflow for the purification of this compound using chloroform extraction.

Purity Analysis Workflow

Caption: Methods for assessing the purity of this compound dye.

Mechanism of this compound-Pyronin Staining

Caption: Differential staining mechanism of DNA and RNA by this compound-Pyronin.

Impact of Purity on Biological Applications

The purity of this compound is paramount for its effective use in various biological assays.

-

This compound-Pyronin Staining: This technique for the differential staining of DNA (green) and RNA (red) is highly dependent on the purity of the this compound. Contamination with Crystal Violet can lead to a muddy, non-specific blue or purple staining of the nucleus, obscuring the specific green staining of DNA and making the differentiation from RNA difficult.

-

Apoptosis and Cell Cycle Analysis: this compound can be used as a fluorescent DNA stain in flow cytometry for cell cycle analysis and to identify apoptotic cells. The presence of fluorescent impurities like Crystal Violet can interfere with the specific fluorescence signal of DNA-bound this compound, leading to inaccurate quantification of DNA content and misinterpretation of cell cycle phases or apoptotic events.

-

Nuclear Counterstaining: In immunohistochemistry and other histological techniques, this compound is used as a nuclear counterstain. Purity is essential for achieving crisp, specific nuclear staining that provides clear contrast to the cytoplasmic or extracellular components being visualized. Impurities can result in diffuse background staining, reducing the overall quality and interpretability of the stained tissue section.

Conclusion

The reliability of experimental results obtained using this compound dye is directly linked to its purity. The common contamination with Crystal Violet necessitates routine purity assessment and, when necessary, purification. Researchers, scientists, and drug development professionals should be vigilant about the quality of the this compound they employ. The implementation of the purification and analytical protocols outlined in this guide will contribute to the generation of more accurate and reproducible data in a wide range of biological applications.

References

Methodological & Application

Application Notes: Methyl Green for Nuclear Counterstaining in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Green is a cationic dye that has been a staple in histology for over a century, valued for its ability to impart a distinct green to blue-green color to cell nuclei.[1][2] In the context of immunohistochemistry (IHC), it serves as an excellent nuclear counterstain, providing clear morphological detail that complements the visualization of target antigens. Its utility is particularly notable in applications where the commonly used hematoxylin might obscure the chromogenic signal.[3][4] These notes provide a comprehensive overview of the principles, applications, and protocols for using this compound in IHC.

Principle of Staining

This compound's specificity for the nucleus is due to its electrostatic interaction with DNA.[1] As a cationic dye, it binds to the negatively charged phosphate groups of DNA, with a preference for the major groove. This non-intercalating binding mechanism ensures a stable and specific nuclear stain. Commercial preparations of this compound can sometimes be contaminated with Crystal Violet, which can be removed through chloroform extraction to ensure specificity.

Advantages and Considerations

Advantages:

-

Excellent Contrast: this compound provides a striking contrast with commonly used chromogens, particularly those that produce brown (DAB) or red (AEC, Fast Red) precipitates. This is especially beneficial in multiplex IHC to clearly distinguish the nuclear compartment from the labeled antigens.

-

Alternative to Hematoxylin: It serves as a valuable alternative to hematoxylin, especially in instances where the blue-purple hue of hematoxylin may interfere with the interpretation of blue or purple chromogens.

-

Differentiation of Nucleic Acids: When used in combination with pyronin (this compound-Pyronin stain), it can differentiate between DNA (green) and RNA (red).

Considerations:

-

Dehydration: The staining intensity of this compound can be sensitive to the dehydration process, with alcohol steps potentially removing some of the stain. Quick dehydration is often recommended.

-

Mounting Media: this compound is not compatible with aqueous mounting media; a resinous or organic mounting medium is required.

-

Optimization Required: Staining intensity can vary depending on tissue type, fixation, and antigen retrieval methods. Therefore, optimization of incubation time and temperature is often necessary.

Data Presentation

Table 1: Recommended Staining Parameters for this compound

| Parameter | Recommended Range/Value | Notes |

| Concentration | 0.1% - 0.5% in 0.1M Sodium Acetate Buffer (pH 4.0-4.2) | Higher concentrations may require shorter incubation times. |

| Incubation Time | 1 - 10 minutes | Shorter times for higher temperatures. Optimization is crucial. |

| Temperature | Room Temperature (RT) or 60°C | Heating can increase staining intensity but may require shorter incubation. |

| pH | 4.0 - 4.2 | Acidic pH is crucial for optimal staining. |

Table 2: Compatibility of this compound with Common Chromogens

| Chromogen | Color | Compatibility | Notes |

| DAB | Brown | Excellent | Provides a clear green/brown contrast. |

| AEC | Red | Good | Offers a distinct green/red color separation. |

| Fast Red | Red | Good | Provides good contrast for clear visualization. |

| DAB with Nickel | Blue/Black | Good | The green of this compound contrasts well with the dark blue/black. |

| VIP | Purple | Good | The green nuclear stain is easily distinguishable from the purple precipitate. |

| BCIP/NBT | Blue/Purple | Fair | The blue of the nuclei may be difficult to distinguish from the chromogen. |

Experimental Protocols

Reagent Preparation

1. 0.1M Sodium Acetate Buffer (pH 4.2):

-

Dissolve 1.36 g of Sodium Acetate Trihydrate in 100 ml of distilled water.

-

Adjust the pH to 4.2 using glacial acetic acid.

2. 0.5% this compound Staining Solution:

-

Dissolve 0.5 g of this compound powder in 100 ml of 0.1M Sodium Acetate Buffer (pH 4.2).

-

Mix thoroughly.

-

To remove any potential Crystal Violet contamination, perform a chloroform extraction until the chloroform layer is colorless.

Immunohistochemistry Workflow with this compound Counterstaining

Caption: Immunohistochemistry workflow with this compound counterstaining.

Detailed Staining Procedure

This protocol assumes the immunohistochemical staining for the target antigen has been completed up to the chromogen step.

-

Washing: Following the chromogen incubation and necessary washes, rinse the slides in distilled water.

-

Counterstaining:

-

Immerse the slides in the 0.5% this compound staining solution.

-

Incubate for 2-10 minutes at room temperature. For stronger staining, incubation can be performed at 60°C for 1-5 minutes. The optimal time should be determined empirically.

-

-

Rinsing: Briefly rinse the slides in distilled water. The sections may appear blue at this stage.

-

Dehydration:

-

Perform a quick dehydration through graded alcohols. For example, dip slides 5-10 times in 95% ethanol, followed by two changes in 100% ethanol for 10 dips each. The sections will turn green during the alcohol rinses. This step should be rapid to avoid excessive destaining.

-

-

Clearing:

-

Immerse the slides in two changes of xylene or a xylene substitute for 2-5 minutes each.

-

-

Mounting:

-

Apply a drop of resinous mounting medium to the slide and coverslip. Ensure there are no air bubbles.

-

Troubleshooting

Weak Staining

-

Increase Incubation Time/Temperature: Extend the incubation time in this compound or perform the incubation at 60°C.

-

Optimize Dehydration: Reduce the time in the alcohol dehydration steps.

-

Check pH of Staining Solution: Ensure the pH of the sodium acetate buffer is between 4.0 and 4.2.

-

Omit Differentiation Step: Some protocols suggest a differentiation step with acetone containing acetic acid, which can be omitted if the staining is weak.

Overstaining

-

Decrease Incubation Time/Temperature: Shorten the incubation period or perform the staining at room temperature if it was previously heated.

-

Introduce a Differentiation Step: A brief rinse in 0.2% acetic acid can be used to differentiate the stain.

-

Increase Dehydration Time: A longer time in the alcohol steps can help to remove excess stain.

Signaling Pathway Diagram

While this compound staining itself does not involve a signaling pathway, the broader IHC experiment often investigates these pathways. The following is a generic representation of a signaling pathway that could be studied, with the final protein of interest being the target for IHC.

Caption: Example of a signaling pathway leading to nuclear protein expression.

References

Application Notes: Fluorescent DNA Labeling with Methyl Green in Embryos

Introduction

Methyl Green is a classic histological stain with a high affinity for DNA, traditionally used for bright-field microscopy.[1][2] Recent discoveries have highlighted its fluorescent properties, revealing it as a robust and convenient tool for fluorescent labeling of nuclei in fixed cells and tissues.[1][3] When bound to DNA, this compound is maximally excited by red light (633 nm) and emits in the far-red spectrum (peak at 677 nm).[1] This characteristic makes it particularly advantageous for imaging thick specimens like whole embryos, as red light penetrates tissue more effectively and minimizes issues with autofluorescence.

This protocol provides a detailed methodology for using this compound as a fluorescent DNA label in whole-mount embryo preparations, specifically for zebrafish and chick embryos. The stain is cost-effective, highly stable in solution, and demonstrates remarkable resistance to photobleaching when bound to DNA. Furthermore, this staining procedure is compatible with other common labeling techniques, including immunofluorescence and phalloidin staining for actin filaments.

Mechanism of Action

This compound is a cationic dye that interacts with DNA through electrostatic forces. It binds specifically to the major groove of the DNA double helix, an interaction that is non-intercalating. This binding is what confers its fluorescent properties in the far-red spectrum. Commercial preparations of this compound are often contaminated with Crystal Violet, which can be removed through a chloroform extraction to ensure specificity of the staining.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound fluorescent DNA labeling protocol in embryos.

Table 1: Reagent and Solution Concentrations

| Reagent/Solution | Stock Concentration | Working Concentration | Dilution |

| This compound | 2% aqueous solution | 2-4 µg/mL | 1:5,000 to 1:10,000 |

| Formaldehyde | 4% in PBS | 4% in PBS | N/A |

| PBS-T (Wash Buffer) | 1% Triton X-100 in PBS | 1% Triton X-100 in PBS | N/A |

| Mounting Medium | N/A | 75% Glycerol, 0.1 M Tris pH 8.0 | N/A |

Table 2: Incubation and Wash Times

| Step | Duration (Zebrafish Embryos) | Duration (Chick Embryos) | Temperature |

| Fixation | Overnight | Overnight | 4°C |

| Pre-stain Washes | 3 x 5 minutes | 3 x 2 hours | Room Temperature |

| This compound Incubation | At least 6 hours to overnight | Overnight | 4°C |

| Post-stain Washes | 3 x 30 minutes | 3 x 1 hour | Room Temperature |

Table 3: Imaging Parameters

| Parameter | Wavelength/Setting |

| Excitation Maximum | 633 nm |

| Emission Maximum | 677 nm |

| Recommended Emission Filter Range | 650 - 750 nm |

Experimental Protocols

Purification of this compound Stock Solution

Commercial this compound is often contaminated with Crystal Violet, which should be removed to ensure specific DNA staining.

-

Prepare a 4% aqueous solution of this compound powder in distilled water.

-

In a fume hood, mix the 4% this compound solution with at least two parts chloroform.

-

Mix thoroughly and centrifuge at 2,000 x g for 1 minute to separate the phases.

-

The upper aqueous phase contains the purified this compound, while the lower organic phase contains the Crystal Violet.

-

Carefully collect the upper aqueous phase.

-

Repeat the chloroform extraction until the lower phase is colorless.

-

Dilute the final purified aqueous phase with distilled water to achieve a 2% stock solution. This stock is stable for months at room temperature.

Fluorescent Nuclear Staining of Whole Zebrafish Embryos

-

Fix embryos overnight at 4°C in 4% formaldehyde in Phosphate Buffered Saline (PBS).

-

Wash the fixed embryos three times for 5 minutes each with PBS containing 1% Triton X-100 (PBS-T).

-

Prepare the staining solution by diluting the 2% this compound stock solution to a final dilution of 1:5,000 to 1:10,000 in PBS-T.

-

Incubate the embryos in the staining solution for at least 6 hours at 4°C with gentle rocking. For thicker embryos, an overnight incubation is recommended.

-

Wash the stained embryos three times for 30 minutes each with PBS to remove excess detergent and unbound stain.

-

Mount the embryos in a chamber or on an excavated slide using a mounting solution of 75% glycerol and 0.1 M Tris·HCl, pH 8.0.

Fluorescent Nuclear Staining of Whole Chick Embryos

-

Incubate fertilized hen eggs to the desired developmental stage.

-

Dissect and fix the embryos overnight at 4°C in 4% formaldehyde in PBS.

-

Wash the embryos three times for 2 hours each in PBS-T.

-

Prepare the this compound staining solution as described for zebrafish embryos (1:5,000 to 1:10,000 dilution in PBS-T).

-

Incubate the embryos in the staining solution overnight at 4°C.

-

Wash the embryos three times for 1 hour each in PBS.

-

Mount the embryos for imaging in a suitable chamber with 75% glycerol, 0.1 M Tris, pH 8.0.

Note on Compatibility with Immunofluorescence: If performing nuclear staining after immunolabeling, this compound can be added directly to the mounting medium at its working concentration, eliminating the need for a separate staining and washing step.

Visualizations

Caption: Experimental workflow for fluorescent DNA labeling of embryos with this compound.

Caption: Mechanism of this compound DNA binding and subsequent fluorescence.

References

Methyl Green Staining for Paraffin-Embedded Tissue Sections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Green is a classic cationic dye widely used in histology and immunohistochemistry for the selective staining of cell nuclei.[1][2] It binds specifically to the phosphate radicals of DNA, imparting a distinct blue-green to green color to the chromatin within the nucleus.[3] This specificity makes it an excellent counterstain, providing high-contrast visualization of tissue morphology and allowing for the clear demarcation of immunolabeled cells against a green nuclear background.[2] This application note provides a detailed protocol for the use of this compound as a nuclear counterstain for paraffin-embedded tissue sections, particularly following immunohistochemical staining.

Principle of the Method

This compound is a basic dye that selectively intercalates into the major groove of the DNA double helix. This interaction is believed to be responsible for the characteristic green staining of nuclear chromatin. The dye's cationic nature facilitates its binding to the negatively charged phosphate backbone of DNA. In the context of immunohistochemistry, it serves as a counterstain to provide contrast to the chromogenic substrates used to visualize the antigen of interest, such as the brown of DAB or the red of Fast Red.

Materials and Reagents

| Reagent | Supplier/Preparation |

| This compound Solution (0.5%) | Prepare by dissolving 0.5 g of this compound powder (ethyl violet free) in 100 ml of 0.1M Sodium Acetate Buffer (pH 4.2). Mix thoroughly to dissolve. It is recommended to filter the solution before use.[4] |

| 0.1M Sodium Acetate Buffer (pH 4.2) | Dissolve 1.36 g of sodium acetate trihydrate in 100 ml of distilled water. Adjust the pH to 4.2 using glacial acetic acid. |

| Xylene or Xylene Substitutes | Histology grade |

| Ethanol (100%, 95%, 85%, 75%) | Histology grade |

| Distilled or Deionized Water | |

| Resinous Mounting Medium | e.g., Permount® |

Experimental Protocol

This protocol outlines the steps for this compound counterstaining of paraffin-embedded tissue sections following immunohistochemistry (IHC).

I. Deparaffinization and Rehydration

-

Place slides in a xylene or xylene substitute for 3 minutes. Repeat with fresh xylene for another 3 minutes.

-

Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh 100% ethanol for another 3 minutes.

-

Hydrate the sections by sequential immersion in 95% ethanol for 3 minutes, 75% ethanol for 3 minutes, and finally in distilled water for 5 minutes (with 3 changes of water).

II. Immunohistochemical Staining

Perform your standard, validated immunohistochemistry protocol for the antigen of interest. After the final wash following chromogen development, proceed with this compound counterstaining.

III. This compound Counterstaining

-

Immerse the slides in the 0.5% this compound solution. Staining time can be varied to achieve the desired intensity. A typical starting point is 5-10 minutes at room temperature. For a potentially stronger stain, incubation can be performed at 60°C.

-

Rinse the slides in distilled water. The sections may appear blue at this stage.

IV. Dehydration and Mounting

Proper and rapid dehydration is critical for achieving the correct green coloration and preventing fading of the stain.

-

Dehydrate the sections quickly by dipping them in 95% ethanol about 10 times. The sections should turn green.

-

Continue dehydration with two changes of 100% ethanol, dipping approximately 10 times in each change. Be aware that alcohol can remove some of the stain, so this step should be performed swiftly.

-

Clear the sections in two changes of xylene or a xylene substitute, 3 minutes for each change.

-

Coverslip the slides using a resinous mounting medium.

Expected Results

-

Nuclei: Stained bluish-green to green.

-

Cytoplasm and other tissue elements: Should remain largely unstained by this compound, providing a clear background for the visualization of the primary IHC stain.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound staining protocol.

| Parameter | Value | Notes |

| This compound Concentration | 0.5% (w/v) | In 0.1M Sodium Acetate Buffer (pH 4.2) |

| Staining Time | 5 - 10 minutes | Can be adjusted based on desired intensity. |

| Staining Temperature | Room Temperature or 60°C | 60°C may produce a stronger stain. |

| Deparaffinization (Xylene) | 2 changes, 3 minutes each | |

| Rehydration (Ethanol Series) | 3 minutes per concentration | (100%, 95%, 75%) |

| Dehydration (Ethanol Series) | Quick dips (approx. 10) | (95%, 100%) |

| Clearing (Xylene) | 2 changes, 3 minutes each |

Visualizations

Experimental Workflow for this compound Staining

References

Application Notes and Protocols for Methyl Green Staining of Frozen Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Green is a cationic dye widely utilized in histology and immunohistochemistry for its specific staining of cell nuclei.[1][2] As a nuclear counterstain, it provides excellent contrast to chromogens used in immunohistochemical (IHC) procedures, allowing for clear visualization of cellular morphology in the context of specific protein localization. Its characteristic green staining of chromatin is a result of its electrostatic interaction with the major groove of DNA.[3] These application notes provide detailed protocols and supporting information for the successful application of this compound staining on frozen tissue sections.

Principle of Staining

This compound is a positively charged molecule that selectively binds to the negatively charged phosphate groups of DNA. This interaction is primarily electrostatic and does not involve intercalation, preserving the structure of the DNA.[3] The specificity for DNA allows for precise nuclear localization, making it an ideal counterstain to visualize the nucleus in relation to cytoplasmic or membrane-bound targets of interest in IHC studies.

Caption: Principle of this compound's electrostatic binding to DNA.

Applications

-

Nuclear Counterstaining in Immunohistochemistry (IHC): this compound is an excellent choice for a nuclear counterstain when using chromogens that are red, purple, or brown, providing a distinct color contrast.

-

General Histology: It can be used to visualize nuclear morphology in frozen tissue sections for general histological examination.

-

Distinguishing DNA and RNA: When used in combination with Pyronin Y (this compound-Pyronin stain), it allows for the simultaneous visualization and differentiation of DNA (green/blue-green) and RNA (red/pink).

Experimental Protocols

I. Preparation of Reagents

Proper preparation of staining solutions is critical for optimal results. It is highly recommended to use this compound powder that is free of Crystal Violet, a common contaminant. If not using a purified grade, the solution should be washed with chloroform to remove this impurity.

| Reagent | Component | Quantity | Instructions |

| 0.1M Sodium Acetate Buffer (pH 4.2) | Sodium Acetate, trihydrate | 1.36 g | Dissolve in 100 ml of distilled water. Adjust pH to 4.2 using glacial acetic acid. |

| 0.5% this compound Solution | This compound powder | 0.5 g | Dissolve in 100 ml of 0.1M Sodium Acetate Buffer (pH 4.2). Mix well to dissolve. |

II. Protocol for Staining Frozen Sections

This protocol outlines the steps for staining cryostat-cut tissue sections.

Caption: Workflow for preparing and staining frozen tissue sections.

Procedure:

-

Fixation: Immediately after sectioning, fix the frozen sections in cold acetone (-20°C) for 10 minutes.

-

Rehydration: Air dry slides for a few minutes and then rehydrate in distilled water.

-

Staining: Immerse slides in the 0.5% this compound solution. Incubation time can be varied to achieve the desired staining intensity.

-

Rinsing: Briefly rinse the slides in distilled water. The sections may appear blue at this stage.

-

Dehydration: Dehydrate the sections quickly through graded ethanol solutions (e.g., 95% ethanol followed by two changes of 100% ethanol). The sections will turn green during this step. Caution: Prolonged exposure to ethanol can remove the stain.

-

Clearing: Clear the sections in two changes of xylene or a xylene substitute.

-

Mounting: Coverslip using a resinous mounting medium. This compound is not compatible with aqueous mounting media.

| Parameter | Recommended Range | Notes |

| Fixation Time | 5-10 minutes | Cold acetone is a common fixative for frozen sections. |

| Staining Incubation Time | 1-10 minutes | Optimal time should be determined empirically. 5 minutes is a good starting point. |

| Staining Temperature | Room Temperature or 60°C | Heating to 60°C may produce a slightly stronger stain. |

| Dehydration | Quick dips (e.g., 10 dips per solution) | Ethanol will gradually remove the this compound stain, so this step must be performed rapidly. |

Application in Immunohistochemistry

This compound is frequently used as a counterstain following the development of a chromogen in an IHC experiment. For instance, in the study of signaling pathways like the Wnt/β-catenin pathway, IHC can be used to detect the subcellular localization of key proteins like β-catenin. A brown chromogen like DAB (3,3'-Diaminobenzidine) can indicate the presence of β-catenin, while the this compound counterstain visualizes the nuclei, allowing researchers to determine if β-catenin has translocated to the nucleus, a key step in pathway activation.

Caption: IHC workflow for detecting nuclear β-catenin with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Nuclear Staining | Staining time too short. | Increase incubation time in this compound solution or warm the solution to 60°C. |

| Excessive dehydration. | Perform the dehydration steps with ethanol more rapidly. | |

| Cytoplasmic Staining | Staining solution concentration too high. | Dilute the this compound solution. |

| Inadequate rinsing. | Ensure a brief but thorough rinse in distilled water after staining. | |

| Stain Fading After Mounting | Use of an incompatible mounting medium. | Use a resinous, non-aqueous mounting medium. |

| Prolonged exposure to ethanol during dehydration. | Minimize the time sections are in ethanol washes. | |

| Inconsistent Staining | Contaminated this compound. | Use a high-purity, Crystal Violet-free grade of this compound, or purify the solution by chloroform extraction. |

| pH of buffer is incorrect. | Verify the pH of the sodium acetate buffer is approximately 4.2. |

References

Application Notes and Protocols for Dehydration and Mounting After Methyl Green Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Green is a cationic dye widely used in histology and immunohistochemistry to impart a distinct green color to cell nuclei by selectively binding to DNA. Proper dehydration and mounting of this compound-stained tissues are critical for the long-term preservation of cellular morphology and stain quality. This document provides detailed protocols and application notes for the successful dehydration, clearing, and mounting of specimens after this compound staining. The key challenge in this process is to effectively remove water and render the tissue transparent for microscopy without significantly diminishing the intensity of the this compound stain, which can be partially soluble in alcohols.

Principles of Dehydration, Clearing, and Mounting

Dehydration: The primary purpose of dehydration is to remove water from the tissue sections, as most permanent mounting media are not miscible with water.[1] This is typically achieved by passing the slides through a graded series of ethanol solutions of increasing concentration.[2][3] A gradual increase in ethanol concentration is crucial to prevent tissue distortion and damage.[3][4] For this compound staining, it is important to perform the dehydration steps relatively quickly, as prolonged exposure to alcohol can lead to the leaching of the stain.

Clearing: Following dehydration, a clearing agent is used to remove the ethanol and infiltrate the tissue, making it transparent. The clearing agent must be miscible with both the dehydrating agent (ethanol) and the mounting medium. Xylene is a traditional and effective clearing agent; however, due to its toxicity, several less hazardous xylene substitutes are now commercially available.

Mounting: The final step is to apply a mounting medium and a coverslip to protect the tissue from physical damage, provide optical clarity for microscopy, and ensure long-term preservation. This compound is incompatible with aqueous mounting media; therefore, a resinous or synthetic resin-based mounting medium is mandatory.

Experimental Protocols

This section outlines the standard and alternative protocols for the dehydration and mounting of this compound-stained slides.

Protocol 1: Standard Dehydration and Mounting using Xylene

This protocol is suitable for most routine applications.

Materials:

-

95% Ethanol

-

100% (Anhydrous) Ethanol

-

Xylene

-

Resinous mounting medium (e.g., Permount®)

-

Coplin jars or staining dishes

-

Coverslips

Procedure:

-

Following this compound staining and rinsing with distilled water, gently blot the excess water from the slides.

-

Dehydrate the sections quickly by dipping the slides in the following series of solutions:

-

95% Ethanol: 10 dips

-

100% Ethanol I: 10 dips

-

100% Ethanol II: 10 dips

-

-

Clear the sections in two changes of xylene, immersing for 2-3 minutes in each change.

-

Apply a drop of resinous mounting medium to the slide and carefully lower a coverslip, avoiding air bubbles.

-

Allow the slides to dry in a horizontal position.

Protocol 2: Dehydration and Mounting using a Xylene Substitute

This protocol is recommended for laboratories seeking to reduce exposure to hazardous chemicals.

Materials:

-

95% Ethanol

-

100% (Anhydrous) Ethanol

-

Xylene substitute (e.g., Histo-Clear™, UltraClear™)

-

Resinous mounting medium compatible with the chosen xylene substitute

-

Coplin jars or staining dishes

-

Coverslips

Procedure:

-

After this compound staining and the final water rinse, carefully blot the slides to remove excess water.

-

Perform a rapid dehydration in:

-

95% Ethanol: 10 dips

-

100% Ethanol I: 2 minutes

-

100% Ethanol II: 2 minutes

-

-

Clear the sections in two changes of a xylene substitute, following the manufacturer's recommended immersion times (typically 2-3 minutes per change).

-

Mount with a compatible resinous mounting medium and coverslip.

-

Dry the slides as recommended by the mounting medium manufacturer.

Quantitative Data Summary

The following table summarizes typical reagent concentrations and incubation times for the dehydration and mounting process after this compound staining. Note that timings may need to be optimized based on tissue type and thickness.

| Step | Reagent | Concentration | Duration | Number of Changes | Reference(s) |

| Dehydration | Ethanol | 95% | 10 dips or up to 3 minutes | 1 | |

| Ethanol | 100% (Anhydrous) | 10 dips or 2 minutes per change | 2-3 | ||

| Clearing | Xylene | N/A | 2-3 minutes per change | 2-3 | |

| Xylene Substitute | N/A | 2-3 minutes per change | 2-3 | ||

| Mounting | Resinous Medium | N/A | N/A | 1 |

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Weak or Faded Green Staining | Prolonged exposure to ethanol during dehydration. | Perform dehydration steps quickly (e.g., using dips instead of prolonged immersion). Consider air-drying the slides after the final water rinse before dehydration. |

| Cloudy or Opaque Sections | Incomplete dehydration (water remaining in the tissue). | Ensure the use of fresh, anhydrous 100% ethanol for the final changes. Increase the duration or number of changes in 100% ethanol. |

| Incomplete clearing. | Increase the duration or number of changes in the clearing agent. Ensure the clearing agent is not contaminated with water. | |

| Precipitates on the Section | Contaminated reagents. | Filter the this compound solution before use. Use fresh, clean reagents for all steps. |

| Difficulty in Coverslipping (Bubbles) | Mounting medium is too viscous or applied incorrectly. | Warm the mounting medium slightly. Apply a sufficient amount of mounting medium and lower the coverslip at an angle to displace air. |

Visualized Workflow

Caption: Dehydration and Mounting Workflow.

References

Application Notes and Protocols for Methyl Green Staining in Plasma Cell Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of plasma cells in tissue sections are crucial for the diagnosis and study of various pathological conditions, including chronic inflammatory diseases, plasma cell dyscrasias like multiple myeloma, and for monitoring immune responses in drug development. The Methyl Green-Pyronin (MGP) stain, also known as the Unna-Pappenheim stain, is a classic and effective histological technique for the differential staining of DNA and RNA, making it particularly well-suited for highlighting plasma cells.

Plasma cells are terminally differentiated B lymphocytes that are highly specialized in producing and secreting large quantities of antibodies. This function necessitates a well-developed rough endoplasmic reticulum and a large Golgi apparatus, leading to a cytoplasm rich in ribonucleic acid (RNA). The MGP staining method leverages this characteristic by using two basic dyes: this compound and Pyronin Y.

Principle of the Staining Method

The this compound-Pyronin stain relies on the differential affinity of the two dyes for DNA and RNA. This compound has a specific affinity for the phosphate groups of DNA within the cell nucleus, staining it a distinct blue to green color. In contrast, Pyronin Y binds to the abundant RNA present in the cytoplasm and nucleolus, imparting a bright red or pink hue.

Due to their high cytoplasmic RNA content, plasma cells exhibit intense pyroninophilia (red staining) in their cytoplasm, which contrasts sharply with the green-stained nuclei of surrounding cells.[1][2] This makes plasma cells easily distinguishable from other cell types in the tissue.

Applications in Research and Drug Development

-

Immunopathology: MGP staining is valuable for identifying plasma cell infiltrates in tissues, which is a key diagnostic feature in conditions such as chronic endometritis, inflammatory bowel disease, and various autoimmune disorders.[3]

-

Oncology: In hematopathology, MGP can be used to identify and assess the morphology of plasma cells in bone marrow biopsies for the diagnosis of plasma cell neoplasms.

-

Immunology and Vaccine Development: Researchers can use MGP staining to visualize and quantify plasma cell responses in lymphoid tissues following vaccination or immunomodulatory drug treatment.

-

Drug Efficacy and Toxicity Studies: In preclinical studies, MGP staining can help assess the infiltration of plasma cells in target tissues as a marker of drug-induced immune reactions or therapeutic efficacy.

Data Presentation: Comparison of Plasma Cell Identification Methods

While the this compound-Pyronin stain is a robust method for identifying plasma cells, it is important to understand its characteristics in the context of other commonly used techniques, such as Hematoxylin and Eosin (H&E) staining and CD138 immunohistochemistry (IHC). A direct quantitative comparison of MGP with these methods is not extensively documented in recent peer-reviewed literature. However, a qualitative and semi-quantitative comparison can be made based on their principles and published observations.

| Method | Principle | Target | Plasma Cell Appearance | Quantitative Performance | Advantages | Disadvantages |

| This compound-Pyronin (MGP) | Differential affinity of basic dyes for nucleic acids. | DNA (this compound) and RNA (Pyronin Y). | Green/blue nucleus, intense red/pink cytoplasm. | A product sheet for one commercial kit claims 100% sensitivity, specificity, and repeatability, but independent quantitative studies are lacking. | Cost-effective, provides good morphological detail, highlights RNA-rich cells. | Can be technically sensitive, may require optimization for different tissue types. |

| Hematoxylin & Eosin (H&E) | Staining of acidic and basic cellular components. | Cell nuclei (Hematoxylin) and cytoplasm/extracellular matrix (Eosin). | Basophilic (purple) nucleus, amphophilic to basophilic cytoplasm, often with a perinuclear halo. | Lower sensitivity for detecting low numbers of plasma cells compared to IHC. In one study on autoimmune hepatitis, H&E identified a median of 6 plasma cells/HPF. | Standard and widely available, provides excellent overall tissue architecture. | Plasma cells can be difficult to distinguish from other mononuclear cells, especially at low densities. |

| CD138 (Syndecan-1) IHC | Antigen-antibody reaction with enzymatic signal amplification. | CD138, a transmembrane proteoglycan on the surface of mature plasma cells. | Brown (DAB) or other colored reaction product on the cell membrane. | High sensitivity and specificity. In the same study on autoimmune hepatitis, CD138 IHC identified a median of 10 plasma cells/HPF. In bone marrow, CD138 IHC consistently demonstrates greater plasma cell infiltration than aspirate smears. | Highly specific for plasma cells, excellent for quantification, especially in cases with low infiltration. | Higher cost, can have background staining, may not stain all neoplastic plasma cells in some cases of multiple myeloma. |

| Flow Cytometry | Laser-based detection of fluorescently labeled cells. | Cell surface and intracellular markers (e.g., CD38, CD138). | Quantitative data on cell populations. | Highly quantitative and allows for multi-parameter analysis of clonality and other markers. | Provides quantitative data on large cell populations, can assess clonality. | Requires fresh, unfixed tissue; spatial information within the tissue architecture is lost. |

Signaling Pathway: B-Lymphocyte to Plasma Cell Differentiation

The differentiation of a B lymphocyte into a terminally differentiated, antibody-secreting plasma cell is a complex process involving several stages of development, activation, and maturation. This pathway is initiated in the bone marrow and culminates in secondary lymphoid organs upon antigen encounter.

Caption: B-Lymphocyte to Plasma Cell Differentiation Pathway.

Experimental Workflow: this compound-Pyronin Staining

The following diagram outlines the typical workflow for this compound-Pyronin staining of paraffin-embedded tissue sections.

Caption: this compound-Pyronin Staining Workflow.

Experimental Protocols

Protocol 1: this compound-Pyronin Staining for Paraffin-Embedded Sections

This protocol is adapted from standard histological procedures and is suitable for formalin-fixed, paraffin-embedded tissues.

Materials:

-

This compound-Pyronin Staining Solution

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Acetone (optional, for dehydration)

-

Resinous mounting medium

-

Coplin jars or staining dishes

-

Microscope slides and coverslips

Procedure:

-

Deparaffinization:

-

Immerse slides in Xylene for 5-10 minutes.

-

Repeat with a fresh change of Xylene for 5-10 minutes.

-

-

Rehydration:

-

Immerse slides in 100% ethanol for 3 minutes.

-

Immerse slides in 100% ethanol for 3 minutes.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Rinse gently in running tap water for 2 minutes.

-

-

Staining:

-

Rinse slides thoroughly in distilled water.

-

Place slides in this compound-Pyronin staining solution for 5-7 minutes. The optimal time may vary depending on the tissue and the specific stain formulation.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water (1-2 dips).

-

-

Dehydration:

-

Dehydrate rapidly through two changes of acetone for 1 minute each, or through graded alcohols (95% and 100%).

-

-

Clearing:

-

Immerse slides in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Apply a drop of resinous mounting medium to the tissue section and cover with a coverslip.

-

Expected Results:

-

Nuclei (DNA): Blue to Green

-

Plasma Cell Cytoplasm (RNA): Bright Red to Pink

-

Other Cytoplasm: Pale Pink to Colorless

-

Nucleoli: Red

Protocol 2: this compound-Pyronin Staining for Frozen Sections

This protocol is suitable for fresh frozen tissues fixed prior to staining.

Materials:

-

This compound-Pyronin Staining Solution

-

Methanol, cold (-20°C)

-

Distilled water

-

Anhydrous alcohol or acetone

-

Xylene or xylene substitute

-

Resinous mounting medium

-

Coplin jars or staining dishes

-

Microscope slides and coverslips

Procedure:

-

Fixation:

-

Fix air-dried cryostat sections in cold methanol for 5-10 minutes.

-

-

Rinsing:

-

Rinse slides in distilled water.

-

-

Staining:

-

Stain sections in this compound-Pyronin working solution for 5 minutes at room temperature.

-

-

Rinsing:

-

Rinse sections thoroughly in deionized water.

-

-

Dehydration:

-

Dehydrate sections in two changes of anhydrous alcohol or acetone for 1 minute each.

-

-

Clearing:

-

Clear sections in three changes of clearing reagent (e.g., xylene) for 1 minute each.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei (DNA): Green to Aqua

-

Cytoplasm and Nucleoli (RNA): Red

Troubleshooting

-

Weak Staining: Increase the staining time or use a fresh staining solution. Ensure proper fixation.

-

Excessive Red Staining: Decrease the staining time or ensure a brief rinse after staining.

-

Excessive Green Staining: Increase the staining time to allow for better pyronin uptake.

-

Precipitate on Section: Filter the staining solution before use.

The this compound-Pyronin stain is a valuable and cost-effective tool for the identification of plasma cells in tissue sections for both research and diagnostic purposes. Its ability to clearly differentiate the RNA-rich cytoplasm of plasma cells from the nuclei of other cells provides excellent morphological detail. While quantitative data directly comparing its performance to modern immunohistochemical methods are limited, its utility in a variety of research and clinical settings is well-established. By following standardized protocols and understanding the principles of the stain, researchers and scientists can effectively utilize MGP for the accurate identification and assessment of plasma cells in tissue.

References

Troubleshooting & Optimization

How to prevent faint Methyl Green nuclear staining.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with faint Methyl Green nuclear staining.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound nuclear staining faint?

Faint or weak this compound staining can result from several factors throughout the staining protocol. The most common causes include:

-

Suboptimal Staining Conditions: Incorrect pH of the staining solution, low stain concentration, or insufficient incubation time can all lead to poor staining intensity.

-

Issues with Dehydration and Mounting: this compound is soluble in alcohol; therefore, prolonged exposure to ethanol during dehydration can extract the stain.[1][2] Additionally, the use of aqueous mounting media is incompatible with this compound and will result in fading.[3]

-

Tissue Preparation and Fixation: Incomplete removal of paraffin wax can hinder stain penetration.[4] Certain fixatives may also affect DNA integrity, leading to reduced staining.

-

Stain Quality and Preparation: The this compound dye itself may contain impurities, such as Crystal Violet, which can interfere with optimal staining.[5] Using an old or exhausted staining solution can also result in weak staining.

-

DNA Integrity: this compound preferentially binds to double-stranded DNA. Procedures like high-temperature antigen retrieval can denature DNA, leading to decreased staining intensity.

Q2: How can I intensify my this compound staining?

Several modifications to the standard protocol can help enhance the intensity of this compound staining:

-

Heat Incubation: Heating the this compound solution to 60°C and incubating the slides in the warm solution can facilitate better stain uptake.

-

Optimize Incubation Time: Increasing the incubation time in the this compound solution, potentially up to 5 minutes or longer, especially after high-temperature antigen retrieval, can improve staining.

-

Modify Post-Staining Rinses: If your protocol includes an acetone or acetone/acetic acid rinse, consider reducing the time or omitting this step entirely, as it can remove the stain.

-

Rapid Dehydration: Perform the ethanol dehydration steps quickly to minimize the dissolution of the stain.

-

Use a Non-Aqueous Mountant: Always use a resinous, non-aqueous mounting medium to preserve the this compound stain.

Q3: What is the optimal pH for a this compound staining solution?

For optimal results, the this compound solution should be buffered to a slightly acidic pH. A commonly recommended pH is around 4.2, often achieved using a 0.1M sodium acetate buffer. Staining at a neutral pH may obscure differential staining.

Q4: Can I reuse my this compound staining solution?

While it is possible to reheat and reuse this compound solution, for consistent and optimal results, it is best practice to use a fresh solution, especially if you are experiencing faint staining. An exhausted solution will have a lower effective concentration of the dye, leading to weaker staining.

Troubleshooting Guide: Faint this compound Staining

Use the following table to diagnose and resolve common issues leading to faint this compound staining.

| Observation | Potential Cause | Recommended Solution |

| Uniformly weak nuclear staining across the entire slide. | Inadequate incubation time. | Increase incubation time in this compound solution (e.g., 5-10 minutes). Heating the solution to 60°C can also enhance staining. |

| Low stain concentration. | Prepare a fresh 0.5% this compound solution. Ensure the dye is fully dissolved. | |

| Incorrect pH of staining solution. | Prepare the staining solution in a 0.1M sodium acetate buffer with a pH of 4.2. | |

| Exhausted staining solution. | Use a fresh batch of this compound solution. | |

| Staining appears adequate before dehydration but fades significantly after. | Excessive ethanol dehydration. | Dehydrate slides quickly through graded alcohols (e.g., 10 dips in each). |

| Use of aqueous mounting medium. | Use a non-aqueous, resinous mounting medium. | |

| Differentiation step is too harsh. | Reduce the duration or eliminate the acetone/acetic acid differentiation step. | |

| Patchy or inconsistent staining within the tissue section. | Incomplete deparaffinization. | Ensure complete removal of wax by using fresh xylene or a xylene substitute. |

| Uneven application of staining solution. | For batch processing, fully immerse slides in a Coplin jar with preheated this compound solution. | |

| Weak staining in tissues that underwent antigen retrieval. | Heat-induced DNA denaturation. | Longer incubation times in this compound solution (up to 5 minutes) may be required after high-temperature antigen retrieval. |

| Cytoplasmic staining is present, and nuclear staining is not specific. | High stain concentration. | Dilute the this compound solution or reduce the incubation time. |

| Impure this compound dye. | Purify the this compound solution by chloroform extraction to remove Crystal Violet. |

Experimental Protocols

Standard this compound Staining Protocol

This protocol provides a baseline for achieving good nuclear staining.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a substitute) for 2 changes of 5 minutes each.

-

Transfer to 100% ethanol for 2 changes of 3 minutes each.

-

Transfer to 95% ethanol for 3 minutes.

-

Transfer to 75% ethanol for 3 minutes.

-

Rinse in distilled water for 5 minutes.

-

-

Staining:

-

Prepare a 0.5% this compound solution in 0.1M sodium acetate buffer (pH 4.2).

-

Stain sections for 5 minutes at room temperature. For stronger staining, preheat the solution to 60°C and incubate for 5 minutes.

-

-

Rinsing and Dehydration:

-

Rinse slides in distilled water.

-

Dehydrate quickly through 95% ethanol (e.g., 10 dips), followed by 2 changes of 100% ethanol (10 dips each).

-

-

Clearing and Mounting:

-

Clear in xylene (or a substitute) for 2 changes of 3 minutes each.

-

Mount with a non-aqueous, resinous mounting medium.

-

Protocol for Purifying this compound Stain

To remove Crystal Violet contaminants, which can interfere with specific nuclear staining.

-

Prepare a 4% aqueous solution of this compound.

-

In a fume hood, mix the solution with at least two parts chloroform in a chloroform-resistant tube.

-

Mix thoroughly and centrifuge for 1 minute at 2,000 x g to separate the phases.

-

The upper aqueous phase contains the purified this compound. The lower chloroform phase contains the Crystal Violet contaminant.

-

Carefully collect the upper aqueous phase for use in preparing your staining solution.

Visual Guides

Caption: Troubleshooting workflow for faint this compound staining.

Caption: Key steps in the this compound staining experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Counterstain Protocol - IHC WORLD [ihcworld.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. ethosbiosciences.com [ethosbiosciences.com]

- 5. Application of the DNA-Specific Stain this compound in the Fluorescent Labeling of Embryos - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting cytoplasmic background staining with Methyl Green.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Methyl Green staining, particularly concerning cytoplasmic background.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cationic or basic dye used in histology and immunohistochemistry to stain cell nuclei.[1][2] It has a specific affinity for the phosphate radicals in the DNA double helix, staining the chromatin a distinct green-blue color.[3] This makes it a valuable counterstain to provide contrast and highlight the nuclei in tissue sections, especially when used with chromogens like DAB in immunohistochemistry.[4]

Q2: Why is my this compound staining the cytoplasm instead of just the nucleus?

Cytoplasmic staining with this compound is a common issue that can arise from several factors:

-

Dye Purity: Commercial this compound is often contaminated with Methyl Violet, a metachromatic dye that can cause cytoplasmic staining.[5] It is recommended to use purified this compound or to perform a chloroform extraction to remove this contaminant.

-

Incorrect pH: this compound is unstable and less specific outside of an optimal acidic pH range, typically between pH 4.2 and 5.0. Staining solutions with a pH outside this range can lead to non-specific binding to cytoplasmic components.

-

High Dye Concentration: An overly concentrated this compound solution can lead to excessive staining and background in the cytoplasm.

-

Inadequate Differentiation: The dehydration steps, particularly with ethanol, are crucial for removing excess, unbound stain. Insufficient or slow dehydration can leave residual dye in the cytoplasm.

-

Fixation Issues: The type of fixative and the fixation process can impact staining. Formalin fixation, while common, can sometimes lead to artifacts and background staining.

Q3: Can the type of tissue I am using affect the staining?

Yes, some tissues are more prone to background staining than others. For instance, tissues rich in RNA or with a high density of ribosomes may show some cytoplasmic pyroninophilia, which could be a factor in combined this compound-Pyronin staining. Additionally, tissues with high endogenous enzyme activity, like the kidney and liver, can sometimes contribute to background issues in immunohistochemistry protocols where this compound is used as a counterstain.

Troubleshooting Guide: Cytoplasmic Background Staining

This guide provides a systematic approach to resolving non-specific cytoplasmic staining with this compound.

Issue: Green staining is observed in the cytoplasm, obscuring nuclear detail.

Below is a troubleshooting workflow to diagnose and resolve this issue.

Caption: Troubleshooting workflow for cytoplasmic background staining.

Data Presentation: Key Staining Parameters

| Parameter | Recommended Range/Value | Notes | Source(s) |

| pH of Staining Solution | 4.2 - 5.0 | This compound is unstable outside this range. | |

| This compound Concentration | 0.125% - 0.5% | Higher concentrations can increase background. | |

| Staining Incubation Time | 2 - 7 minutes | Shorter times may accentuate nuclear staining. | |

| Staining Temperature | Room Temperature or 60°C | Heating may increase staining intensity. | |

| Dehydration in 95% Alcohol | Quick dips (e.g., 10 dips) | Alcohol removes some of the stain; prolonged exposure will weaken it. | |

| Dehydration in 100% Alcohol | Quick dips (e.g., 10 dips in 2 changes) | Essential for complete dehydration before clearing. |

Experimental Protocols

Standard this compound Staining Protocol

This protocol is a general guideline and may require optimization for specific tissues.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Transfer to 95% ethanol (2 minutes).

-

Transfer to 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Stain in 0.5% this compound solution in 0.1M sodium acetate buffer (pH 4.2) for 5 minutes.

-

Optional: For stronger staining, the solution can be preheated to 60°C.

-

-

Rinsing and Dehydration:

-

Rinse briefly in distilled water.

-

Dehydrate quickly through 95% alcohol (e.g., 10 dips).

-

Dehydrate in two changes of 100% alcohol (e.g., 10 dips each).

-

-

Clearing and Mounting:

-

Clear in xylene or a xylene substitute (2 changes, 5 minutes each).

-

Mount with a resinous mounting medium.

-

Troubleshooting Protocol: Chloroform Purification of this compound

To remove Methyl Violet contamination, which can cause cytoplasmic staining.

-

Prepare a 4% aqueous solution of this compound.

-

Under a fume hood, mix the solution with at least two parts chloroform in a chloroform-resistant tube.

-

Mix thoroughly and centrifuge to separate the phases.

-

The upper aqueous phase contains the purified this compound, while the lower chloroform phase contains the Methyl Violet contaminant.

-

Carefully collect the upper aqueous phase for use in your staining solution.

Visualization of Staining Principles

The specificity of this compound for DNA is key to its function as a nuclear stain. The following diagram illustrates the desired specific binding versus non-specific background staining.

Caption: Principle of specific vs. non-specific this compound staining.

References

Optimizing Methyl Green Counterstaining: A Technical Support Guide

Welcome to the technical support center for optimizing Methyl Green counterstaining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure you achieve optimal staining results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during this compound counterstaining in a question-and-answer format.

Q1: My this compound staining is too weak. How can I increase the staining intensity?

A1: Weak nuclear staining is a common issue. Here are several factors to consider and steps to take for troubleshooting:

-

Incubation Time and Temperature: The duration and temperature of incubation are critical. Insufficient time or low temperature can lead to faint staining.

-

Solution: Increase the incubation time in the this compound solution. Typical incubation times range from 5 to 10 minutes at room temperature, but for some tissues or if using high-temperature antigen unmasking techniques, it can be extended up to 30 minutes.[1] Alternatively, performing the incubation at a higher temperature, such as 60°C, can enhance stain uptake and intensity.[2][3][4][5]

-

-

pH of the Staining Solution: The pH of the this compound solution influences its binding affinity to DNA.

-

Solution: Ensure your this compound solution is prepared in a buffer with an optimal pH, typically around 4.2-4.8. A pH outside this range can lead to weaker staining.

-

-

Dehydration Steps: The alcohols used for dehydration after staining can remove some of the this compound stain.

-

Solution: Dehydrate the sections quickly through graded alcohols (e.g., a few dips in each solution). Prolonged exposure to ethanol will lead to fading of the green color.

-

-

Differentiation Step: Some protocols include a differentiation step with acid-alcohol to remove background staining. This step can also reduce the intensity of the nuclear stain.

-

Solution: If background staining is not an issue, you can reduce the duration of this step or omit it entirely to achieve a more intense nuclear stain.

-

Q2: I am observing non-specific cytoplasmic staining. What is causing this and how can I fix it?

A2: Cytoplasmic staining can obscure the specific nuclear staining and make interpretation difficult. This is often related to the concentration of the dye or issues with the protocol.

-

Dye Concentration: An overly concentrated this compound solution can lead to non-specific binding to cytoplasmic components.

-

Solution: Try diluting your this compound working solution. It is also beneficial to use this compound in conjunction with Pyronin Y (this compound-Pyronin stain), as Pyronin Y has a higher affinity for RNA in the cytoplasm, which can help prevent or mask the non-specific cytoplasmic staining by this compound.

-

-

Purity of this compound: Commercial this compound can be contaminated with Crystal Violet, which can contribute to background staining.

-

Solution: If you suspect contamination, you can purify the this compound solution by chloroform extraction.

-

-

Inadequate Rinsing: Insufficient rinsing after the counterstaining step can leave excess dye on the tissue.

-

Solution: Ensure thorough but gentle rinsing in distilled water after incubation with this compound to remove unbound dye.

-

Q3: The this compound stain appears to fade or is lost during the dehydration and mounting steps. How can I prevent this?

A3: Fading of the stain is a common problem, often occurring during the final steps of the staining protocol.

-

Ethanol Dehydration: As mentioned, ethanol can dissolve and wash away the this compound stain.

-

Solution: Perform the dehydration steps rapidly. Limit the time the slides are in each alcohol solution to just a few dips. Some protocols suggest proceeding directly from the post-staining wash to xylene or a xylene substitute to minimize contact with ethanol.

-

-

Mounting Medium: this compound is not compatible with aqueous mounting media and will leach out.

-

Solution: Always use a resinous, non-aqueous mounting medium for slides counterstained with this compound.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound counterstaining?

A1: There is no single optimal incubation time, as it depends on several factors including the tissue type, fixation method, and desired staining intensity. A good starting point is 5-10 minutes at room temperature. However, this should be optimized for your specific experimental conditions. For a more intense stain, you can increase the incubation time or perform the incubation at 60°C.

Q2: How does temperature affect this compound staining?

A2: Increasing the temperature of the this compound solution to around 60°C can significantly enhance the uptake of the dye by the nuclei, resulting in a stronger stain. This is a useful strategy when dealing with tissues that are difficult to stain or when a more intense coloration is desired.

Q3: What is the role of pH in this compound staining?

A3: The pH of the staining solution is crucial for the specificity of this compound for DNA. This compound binds most effectively to DNA at a slightly acidic pH, typically between 4.2 and 4.8. At a higher pH, the staining intensity of this compound may decrease, while at a very low pH, the staining may become less specific.

Q4: Can I reuse the this compound staining solution?

A4: Yes, the this compound solution can often be reheated and reused. However, it is important to filter the solution before each use to remove any precipitates that may have formed. If you notice a decrease in staining intensity over time, it is best to prepare a fresh solution.

Q5: Is this compound a fluorescent stain?

A5: Yes, in addition to its use as a brightfield chromogen, this compound is a fluorescent dye that binds to DNA. It is excited by red light (around 633 nm) and emits in the far-red region of the spectrum (around 677 nm). This property makes it useful for fluorescent imaging of nuclei, especially in tissues with high autofluorescence in the blue and green channels.

Data Presentation